molecular formula C11H10BrNO3 B12957137 ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate

ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B12957137
M. Wt: 284.11 g/mol
InChI Key: IQKZRPGGAOBGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. It has a molecular formula of C11H10BrNO3 and a molecular weight of 284.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl pyruvate with 2-bromophenylhydrazine under acidic conditions to form the indole ring . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of ethyl 7-bromo-3-oxo-1H-indole-2-carboxylate.

    Reduction: Formation of ethyl 3-hydroxy-1H-indole-2-carboxylate.

    Substitution: Formation of ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate or ethyl 7-alkyl-3-hydroxy-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indole ring .

Comparison with Similar Compounds

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the hydroxyl group at the 3rd position.

    Ethyl 3-hydroxy-1H-indole-2-carboxylate: Lacks the bromine atom at the 7th position.

    Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate: Contains an amino group instead of a bromine atom at the 7th position.

The presence of both the bromine atom and the hydroxyl group in this compound makes it unique and potentially more versatile in chemical reactions and biological applications .

Biological Activity

Ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H12BrNO4
  • Molecular Weight : Approximately 300.13 g/mol

The presence of the bromine atom at the seventh position and the hydroxy group at the third position of the indole ring are pivotal for its biological activity, influencing its interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

Antiviral Properties

Research indicates that this compound has potential antiviral effects, particularly against the hepatitis B virus. Its mechanism may involve interference with viral replication processes, making it a candidate for further antiviral drug development.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which can be attributed to its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions characterized by chronic inflammation.

Anticancer Activity

Studies have shown that derivatives of indole compounds, including this compound, can inhibit cancer cell proliferation. The compound's structural features allow it to interact with key proteins involved in cell cycle regulation and apoptosis .

The biological activities of this compound are largely attributed to its ability to bind to specific biological targets:

  • Mcl-1 Inhibition : Similar compounds have been shown to bind with high affinity to Mcl-1, a protein involved in cell survival. This interaction can lead to increased apoptosis in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
This compoundBromine at C7, Hydroxy at C3Antiviral, Anti-inflammatory, Anticancer
Ethyl 5-methoxy-7-bromo-indole-2-carboxylateMethoxy at C5Anticancer properties
Ethyl 7-nitro-indole-2-carboxylic acidNitro group at C7Allosteric inhibition of metabolic enzymes

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Study : A study conducted on its antiviral properties revealed that it could inhibit hepatitis B virus replication in vitro, suggesting a potential therapeutic role in viral infections.
  • Cancer Cell Line Evaluation : Research involving various cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups, indicating promising anticancer potential .
  • Inflammation Model : In animal models of inflammation, this compound showed a reduction in inflammatory markers, supporting its use as an anti-inflammatory agent .

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 7-bromo-3-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2H2,1H3

InChI Key

IQKZRPGGAOBGRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.